1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride

説明

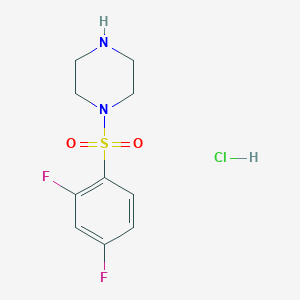

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a piperazine derivative featuring a 2,4-difluorobenzenesulfonyl substituent and a hydrochloride salt. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neurological effects .

特性

IUPAC Name |

1-(2,4-difluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S.ClH/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBPDMPQFAHVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2,4-difluorobenzenesulfonyl group. This structural configuration is significant for its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it demonstrates low nanomolar IC50 values against FKBP12, indicating potent binding affinity and inhibition of mTOR signaling pathways .

- Antiproliferative Effects : Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including glioblastoma and multiple myeloma. It enhances the effects of natural killer cells, significantly reducing tumor volumes in animal models .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Anticancer Activity : A study explored the compound's effects on glioblastoma cells, revealing that it not only inhibited cell growth but also induced apoptosis through the activation of sigma receptors. This mechanism suggests a dual role in both direct cytotoxicity and modulation of immune responses .

- Kinase Selectivity : Another investigation highlighted the selectivity profile of this compound against various kinases. It was found to selectively inhibit mTORC1 while sparing other pathways, which may contribute to a favorable side effect profile compared to other kinase inhibitors .

Pharmacological Evaluation

In pharmacological evaluations, the compound demonstrated promising results in various assays:

- Cell Viability Assays : The compound was tested across multiple cancer cell lines, showing significant cytotoxic effects with varying degrees of potency.

- Mechanistic Studies : Further studies indicated that the compound could activate stress response pathways in cancer cells, contributing to its antiproliferative effects.

類似化合物との比較

Table 2: Activity Comparison of Selected Piperazine Derivatives

Pharmacological Target Specificity

- Sigma vs. Serotonin Receptors : Piperazines with fluorophenyl or chlorophenyl groups (e.g., mCPP) preferentially bind 5-HT₁B/₁C receptors, suppressing locomotor activity . In contrast, 1-(2,3,4-trimethoxybenzyl)piperazine targets adrenergic pathways for antihypertensive effects . The sulfonyl group’s polarity may shift receptor selectivity toward peripheral targets over CNS receptors.

- Antagonist Interactions : Sigma antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-piperazine reverse dopamine release inhibition, highlighting substituent-dependent modulation of receptor cross-talk .

準備方法

Preparation of 2,4-Difluorobenzenesulfonyl Chloride

- Method: 2,4-Difluorobenzenesulfonyl chloride is typically prepared by reacting 2,4-difluorobenzene with chlorosulfonic acid.

- Reaction Conditions: This sulfonation reaction is conducted under controlled temperature to avoid side reactions and to maximize yield.

- Notes: The resulting sulfonyl chloride is a reactive intermediate essential for the subsequent sulfonylation step.

Sulfonylation of Piperazine

- Reaction: Piperazine is reacted with 2,4-difluorobenzenesulfonyl chloride.

- Solvent: Commonly used solvents include aprotic solvents such as dichloromethane or acetonitrile.

- Base: A base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is typically carried out at room temperature to moderate heat (e.g., 20–80°C) to ensure controlled reaction kinetics.

- Mechanism: The nucleophilic nitrogen on piperazine attacks the sulfonyl chloride, forming the sulfonamide linkage.

Formation of Hydrochloride Salt

- Procedure: The crude product from the sulfonylation step is treated with hydrochloric acid.

- Purpose: This step converts the free base into its hydrochloride salt, enhancing the compound's stability and solubility.

- Isolation: The hydrochloride salt is isolated by crystallization or precipitation, followed by filtration and drying.

Detailed Reaction Conditions and Data Table

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Preparation of sulfonyl chloride | 2,4-Difluorobenzene + chlorosulfonic acid | None (neat reaction) | Controlled (e.g., 50–80) | Several hours | Exothermic; requires cooling |

| Sulfonylation of piperazine | Piperazine + 2,4-difluorobenzenesulfonyl chloride + triethylamine | Dichloromethane or acetonitrile | 20–80 | 2–8 hours | Base scavenges HCl; inert atmosphere recommended |

| Hydrochloride salt formation | Crude sulfonamide + HCl | Ethanol or water | 0–25 | 1–2 hours | Crystallization yields pure hydrochloride salt |

Research Findings and Optimization

- Yield and Purity: Literature reports yields typically ranging from 60% to 80% with purity exceeding 98% as confirmed by HPLC analysis.

- Reaction Efficiency: Use of triethylamine as a base improves reaction efficiency by neutralizing HCl and preventing side reactions.

- Solvent Choice: Aprotic solvents favor cleaner reactions and easier product isolation.

- Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive intermediates.

- Hydrochloride Salt Stability: Conversion to hydrochloride salt improves shelf-life and handling safety.

Comparative Insights from Related Piperazine Sulfonylation Methods

While direct literature on this compound is limited, analogous compounds such as 1-(2,3-dichlorophenyl)piperazine hydrochloride have been synthesized industrially with similar strategies involving cyclization and sulfonylation reactions under controlled temperatures without solvents, followed by purification steps yielding high purity and good yields. These methods underscore the importance of temperature control, reagent ratios, and solvent choice in optimizing production.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Impact on Synthesis |

|---|---|---|

| Piperazine to sulfonyl chloride molar ratio | 1:1 to 1:1.2 | Ensures complete reaction without excess reagents |

| Base (triethylamine) equivalents | 1.1–1.5 equivalents | Neutralizes HCl, prevents side reactions |

| Reaction temperature | 20–80°C | Balances reaction rate and product stability |

| Reaction time | 2–8 hours | Sufficient for completion without degradation |

| Purity (HPLC) | >98% | Indicates high-quality product suitable for research |

| Yield | 60–80% | Reflects efficiency of process |

Q & A

Basic: What are the recommended synthetic routes for 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride?

The synthesis typically involves sulfonylation of piperazine derivatives using 2,4-difluorobenzenesulfonyl chloride under basic conditions. A common method includes:

- Reacting 2,4-difluorobenzenesulfonyl chloride with piperazine hydrochloride in anhydrous acetonitrile.

- Adding triethylamine to neutralize HCl and drive the reaction.

- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Similar protocols are validated for analogs like 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride, achieving yields of 65–95% depending on reaction time and stoichiometry .

Basic: What analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ ~7.5–8.0 ppm for aromatic protons in difluorophenyl groups) .

- HPLC : For purity assessment (>95% recommended for pharmacological studies).

- Mass spectrometry (ESI/HRMS) : To verify molecular weight (e.g., theoretical MW 297.74 g/mol for C₁₀H₁₂ClF₂N₂O₂S) .

- X-ray crystallography : Resolves stereochemistry and packing interactions, though this requires high-purity crystals .

Advanced: How do structural modifications (e.g., fluorine position) influence biological activity?

The 2,4-difluoro substitution on the benzenesulfonyl group enhances:

- Electron-withdrawing effects , improving binding to enzymes like carbonic anhydrase or serotonin receptors.

- Lipophilicity , potentially increasing blood-brain barrier penetration compared to non-fluorinated analogs.

Contradictions arise in activity studies: For example, 3,4-difluoro analogs show higher affinity for dopamine D2 receptors, while 2,4-difluoro derivatives may favor 5-HT1A modulation. Methodological adjustments (e.g., receptor isoform specificity, assay pH) must be reported to contextualize results .

Advanced: How can researchers resolve discrepancies in solubility and stability data?

Reported solubility in DMSO ranges from 10–50 mM for similar sulfonylpiperazines. To address contradictions:

- Standardize solvent purity and temperature (e.g., 25°C vs. 37°C).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Stability studies : Monitor degradation via HPLC under varying pH (e.g., pH 2–9) and storage conditions (−20°C vs. 4°C) .

Advanced: What computational strategies predict target interactions for this compound?

- Molecular docking (AutoDock Vina, Schrödinger) : Compare binding poses of 2,4-difluoro vs. monofluoro analogs to identify key residues (e.g., π-π stacking with Phe330 in 5-HT1A).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity (fluorine position) with IC50 values from kinase inhibition assays .

Advanced: How to design in vivo studies for neuropharmacological applications?

- Dosage : Start with 10 mg/kg (IP) based on analogs like 1-(2-fluorobenzyl)piperazine derivatives showing efficacy in rodent models.

- Behavioral assays : Use forced swim (depression) or elevated plus maze (anxiety) tests.

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain-to-plasma ratios post-administration. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Advanced: What are common pitfalls in SAR studies of fluorinated piperazines?

- Overlooking metabolic stability : Fluorine can reduce CYP450-mediated degradation but may increase off-target binding.

- Ignoring stereochemistry : Racemic mixtures (e.g., chiral piperazine carbons) require chiral HPLC separation to isolate active enantiomers.

- Inadequate controls : Compare against non-fluorinated and monofluorinated analogs to isolate substituent effects .

Advanced: How to validate target engagement in cellular assays?

- Radioligand displacement : Use [³H]-WAY-100635 (5-HT1A) or [³H]-spiperone (D2) to measure Ki values.

- cAMP/GTPγS assays : Quantify GPCR activation/inhibition in transfected HEK293 cells.

- CRISPR knockout models : Confirm specificity by deleting target receptors and assessing loss of activity .

Contradiction Analysis: Why do some studies report cytotoxicity while others do not?

- Cell line variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in detoxification pathways.

- Concentration thresholds : Cytotoxicity often emerges >50 μM, whereas therapeutic effects occur at <10 μM.

- Purity artifacts : Trace impurities (e.g., unreacted sulfonyl chlorides) may confound results. Always validate purity via orthogonal methods (NMR, HPLC) .

Methodological Recommendations: Optimizing selectivity over monoamine transporters

- Counter-screening : Test against DAT, SERT, and NET using radiolabeled substrates (e.g., [³H]-dopamine).

- Structural tweaks : Introduce bulky groups (e.g., methylpiperazine) to sterically hinder off-target binding.

- Thermodynamic integration : Calculate binding free energies (ΔΔG) to prioritize modifications with >10-fold selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。